Rhoifolin
Overview
Description
Synthesis Analysis
Rhoifolin is a flavone discovered at a high level in the culm of Phyllostachys violascens cv. Viridisulcata. Three genes (PvGL, PvUF7GT, and PvC12RT1) might be involved in prunin or rhoifolin biosynthesis .Molecular Structure Analysis
The molecular formula of Rhoifolin is C27H30O14 . The structure includes a dihydroxyflavone and a glycosyloxyflavone . The 13C-NMR, DMSO-d6 δ ppm values are also available .Chemical Reactions Analysis
Rhoifolin has shown to inhibit cell proliferation and promote apoptosis of pancreatic cancer cells, which was associated with up-regulated JNK and p-JNK as well as down-regulated p-AKT .Physical And Chemical Properties Analysis
Rhoifolin is a common and important flavonoid in the plant kingdom . It is also found in several dietary sources such as bitter orange, bergamot, grapefruit, lemon, lupinus, lablab beans, tomatoes, artichoke, bananas, and grapes .Scientific Research Applications
Neuroprotective and Cognitive Effects
- Ameliorative Effects in Amnesic Models : Rhoifolin has shown potential in improving memory deficits and anxiety in scopolamine-induced amnesic zebrafish. It was found to alleviate brain oxidative stress and regulate cholinergic function by inhibiting acetylcholinesterase activity, suggesting its role as a candidate compound against anxiety and amnesia (Brinza et al., 2020).
- Neuroprotection Against Alzheimer's Disease : In a rat model of Alzheimer's disease induced by streptozotocin, rhoifolin improved memory, cognition, and spatial learning. It also showed neuroprotective properties by increasing the thickness of the hippocampal CA1 pyramidal layer and reducing oxidative stress markers (Huang et al., 2022).
Anticancer Properties
Rhoifolin demonstrated potent antiproliferative effects against various cancer cell lines, including human epidermoid larynx and cervical carcinoma cell lines. Notably, it showed high selectivity by not affecting healthy normal cells, indicating its potential as an ideal anticancer agent with minimized side effects (Eldahshan, 2013).
Anti-inflammatory and Antioxidant Actions
- Reduction of Inflammation in Arthritis Models : In rat models, rhoifolin significantly improved health parameters in arthritis induced by complete Freund’s adjuvant. It reduced oxidative stress and proinflammatory cytokine levels, suggesting its potential as a natural therapeutic alternative for arthritis treatment (Peng et al., 2020).
- Alleviation of Inflammation in Acute Models : Rhoifolin showed effectiveness in acute inflammation models, reducing pathology in lung and liver tissues and inhibiting pro-inflammatory cytokines. It offers potential therapeutic value for inflammation treatment (Fang et al., 2020).
Diabetes and Metabolic Disorders
Rhoifolin has shown insulin-mimetic action in studies, suggesting its potential benefits for diabetic complications. It enhanced adiponectin secretion and insulin receptor phosphorylation, indicating its role in managing diabetes-related complications (Rao et al., 2011).
Other Applications
- Spinal Cord Injury Recovery : In a study on spinal cord injury in rats, rhoifolin treatment showed improvement in motor function and reduced inflammation and apoptosis. This indicates its neuroprotective properties in such injuries (Long et al., 2022).
- Potential in Drug Delivery Systems : Rhoifolin has been studied for its incorporation into polymeric nanocarriers to overcome biopharmaceutical limitations. Such nanomedicines could enhance solubility and control release, facilitating its use in treating inflammatory diseases (Al-Shalabi et al., 2022).
Safety And Hazards
properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMNUQRUHXIGHK-PYXJVEIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938284 | |
Record name | Rhoifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhoifolin | |
CAS RN |
17306-46-6 | |
Record name | Rhoifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17306-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhoifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017306466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhoifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RHOIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K86F9AKS2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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